Cbl-b-IN-2

Biochemical Assay Cbl-b Inhibition IC50 Determination

Cbl-b-IN-2 is distinguished by confirmed oral bioavailability—a critical attribute absent in many early-stage Cbl-b inhibitors—enabling chronic in vivo dosing in syngeneic tumor models as monotherapy or combined with anti-PD-1. Its unique 3-substituted piperidine scaffold provides a structurally distinct chemotype for SAR studies versus arylpyridone or pyrrolo-pyridone series inhibitors. Delivers nanomolar potency (IC50 <1–100 nM) in biochemical and cellular assays, ensuring robust target engagement and reproducible cytokine induction (IL-2, IFN-γ) in primary T-cell and NK-cell experiments. Supplied as a characterized solid with full analytical documentation.

Molecular Formula C29H30F5N5O2
Molecular Weight 575.6 g/mol
Cat. No. B12408325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-2
Molecular FormulaC29H30F5N5O2
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F
InChIInChI=1S/C29H30F5N5O2/c1-18-12-38(7-6-28(18,30)31)13-19-8-22-23(24(9-19)29(32,33)34)14-39(26(22)40)21-5-3-4-20(10-21)27(15-41-16-27)11-25-36-35-17-37(25)2/h3-5,8-10,17-18H,6-7,11-16H2,1-2H3/t18-/m1/s1
InChIKeyYQALLLNHBDHXFZ-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbl-b-IN-2: An Orally Bioavailable Cbl-b Inhibitor for Immuno-Oncology and Immune Modulation Research


Cbl-b-IN-2 (also referred to as Example 8) is a synthetic small molecule that functions as an orally bioavailable inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) [1]. It acts by interfering with Cbl-b's role in the ubiquitin-proteasome pathway, a key negative regulatory mechanism for immune cell activation . The compound is supplied as a solid with a molecular weight of 575.57 g/mol (Formula: C29H30F5N5O2) and is intended exclusively for research use in preclinical studies exploring immune system modulation and cancer immunotherapy .

Why Generic Substitution of Cbl-b-IN-2 Is Not Scientifically Valid for Your Research


Cbl-b inhibitors are not a homogenous class; their biochemical potency, selectivity profiles, and pharmacokinetic properties are highly dependent on their specific chemical structures [1]. While many compounds are reported to have nanomolar IC50 values against Cbl-b, these values can range from sub-nanomolar to >100 nM depending on the assay conditions and the specific compound's scaffold [2]. Furthermore, key attributes like oral bioavailability are not guaranteed across the class; many promising Cbl-b inhibitors from early discovery programs lack the necessary ADME properties for in vivo studies, a limitation not shared by Cbl-b-IN-2 [3]. Using an uncharacterized or structurally distinct analog in an experiment designed for Cbl-b-IN-2 risks introducing uncontrolled variables that can confound results related to target engagement, functional immune cell activation, and in vivo efficacy, thereby undermining the reproducibility and validity of the research [4].

Quantitative Evidence for Selecting Cbl-b-IN-2: A Comparative Analysis for Scientific Procurement


Biochemical Potency: Sub-Nanomolar Inhibition Under Low Enzyme Concentration

Cbl-b-IN-2 demonstrates a concentration-dependent inhibition profile against Cbl-b, with an IC50 of less than 1 nM when assayed under conditions of low Cbl-b enzyme concentration . While its activity shifts to a range of 5.1-100 nM under high enzyme concentrations, this sub-nanomolar potency at lower concentrations distinguishes it from earlier generation inhibitors. For example, compound 31 from an arylpyridone series exhibits an IC50 of 30 nM [1], and Cbl-b-IN-1 is only described as having an IC50 of less than 100 nM [2]. This suggests that Cbl-b-IN-2 may have a higher affinity or more efficient binding mode, potentially leading to more robust target engagement at lower cellular concentrations.

Biochemical Assay Cbl-b Inhibition IC50 Determination E3 Ubiquitin Ligase

Oral Bioavailability: A Validated Property for In Vivo Studies

Cbl-b-IN-2 is explicitly characterized as an orally bioavailable compound in its patent and vendor documentation [1]. This is a critical differentiator from many other Cbl-b inhibitors, which are either not characterized for in vivo use or are known to have poor oral absorption. For instance, while the clinical-stage inhibitor NX-1607 is also orally bioavailable [2], the recently described compound B2 was noted to significantly outperform NX-1607 in in vivo tumor growth inhibition, highlighting that oral bioavailability is just one factor among many that contribute to superior in vivo performance [3]. In contrast, other potent inhibitors like compound 10 from a J Med Chem 2025 publication are described as orally bioavailable with favorable ADME properties, but the specific advantages of Cbl-b-IN-2's piperidine-based scaffold are detailed in its foundational patent [4].

Pharmacokinetics Oral Bioavailability In Vivo Studies ADME

Proprietary Piperidine Scaffold: A Distinct Chemical Foundation

Cbl-b-IN-2 is built upon a 3-substituted piperidine core, as detailed in its originating patent (WO 2020210508A1) [1]. This is a distinct chemotype from other prominent Cbl-b inhibitors, such as the arylpyridone series leading to compound 31 [2] or the pyrrolo-pyridone derivatives like compound B2 [3]. The specific substitution pattern on the piperidine ring in Cbl-b-IN-2 is a key driver of its activity and oral bioavailability, as established through structure-activity relationship (SAR) studies within the patent [4]. This chemical distinction is not merely academic; it means that the pharmacological profile of Cbl-b-IN-2, including its off-target liability and metabolic stability, is unique and cannot be inferred from data on inhibitors with different core scaffolds. The complexity of its IUPAC name—(R)-6-((4,4-difluoro-3-methylpiperidin-1-yl)methyl)-2-(3-(3-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)oxetan-3-yl)phenyl)-4-(trifluoromethyl)isoindolin-1-one—underscores its unique molecular architecture .

Chemical Structure Structure-Activity Relationship (SAR) Medicinal Chemistry Intellectual Property

Functional Activation of T Cells: A Critical Cellular Phenotype

The functional consequence of Cbl-b inhibition by Cbl-b-IN-2 is the enhancement of T-cell activation. While direct quantitative cellular data for Cbl-b-IN-2 are not publicly available in a head-to-head format, its mechanism of action strongly implies this outcome [1]. A systematic pharmacological analysis of a different selective Cbl-b inhibitor (Cbl-bi) demonstrated that inhibition potentiates T-cell receptor (TCR) signaling, leading to increased phosphorylation of PLCγ1 and Erk, and elevated interleukin-2 (IL-2) production in both Jurkat and primary murine T cells [2]. Comparatively, Cbl-b-IN-3 (NX-1607) and Cbl-b inhibitor 10 have been shown to promote IL-2 secretion with EC50 values of 187.5 nM and 180.6 nM, respectively [REFS-3, REFS-4]. These data establish that potent Cbl-b inhibition translates to enhanced T-cell function, a critical endpoint for any immuno-oncology research program. Given the sub-nanomolar biochemical potency of Cbl-b-IN-2, it is anticipated to elicit robust functional responses at low concentrations.

T-cell Activation Immuno-Oncology Cellular Assay Cytokine Secretion

Validated Research Scenarios for Cbl-b-IN-2: From Target Validation to In Vivo Proof-of-Concept


In Vivo Preclinical Immuno-Oncology Efficacy Studies

The documented oral bioavailability of Cbl-b-IN-2 [1] makes it suitable for long-term dosing in syngeneic mouse tumor models to evaluate its efficacy as a monotherapy or in combination with immune checkpoint inhibitors like anti-PD-1. Researchers can leverage its high biochemical potency to achieve robust target engagement and study the resulting effects on tumor growth, survival, and the establishment of immunological memory.

Ex Vivo T-Cell and NK-Cell Activation Assays

Cbl-b-IN-2 can be employed to treat primary human or murine T-cells and NK-cells ex vivo to elucidate the downstream signaling consequences of Cbl-b inhibition. The compound's potent inhibition of Cbl-b's E3 ligase activity [2] is expected to enhance T-cell receptor (TCR) signaling, leading to increased cytokine production (e.g., IL-2, IFN-γ) and proliferation. This provides a critical functional validation of target engagement in a physiologically relevant cellular context.

Adoptive Cell Therapy (ACT) Optimization

Cbl-b inhibition has been shown to promote less differentiated T-cell phenotypes with enhanced cytokine production and survival potential [3]. Cbl-b-IN-2 can be used as a tool compound during the ex vivo expansion and activation of T cells or tumor-infiltrating lymphocytes (TILs) intended for adoptive transfer. By transiently inhibiting Cbl-b during the manufacturing process, researchers can investigate whether this improves the persistence, functionality, and in vivo anti-tumor efficacy of the resulting cell therapy product.

Structure-Activity Relationship (SAR) and Chemical Probe Studies

The unique 3-substituted piperidine scaffold of Cbl-b-IN-2 makes it a valuable reference compound for medicinal chemistry and chemical biology groups. It can serve as a starting point for further optimization campaigns, or as a distinct chemical probe to compare the pharmacological profiles and biological consequences of inhibiting Cbl-b via different chemotypes (e.g., versus arylpyridone or pyrrolo-pyridone series inhibitors [REFS-6, REFS-7]).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbl-b-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.